2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Description

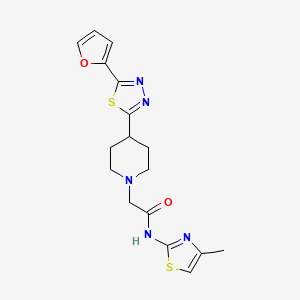

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic molecule featuring:

- A 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 3.

- A piperidine ring linked to the thiadiazole via a methylene bridge.

- An acetamide moiety terminating in a 4-methylthiazol-2-yl group.

The furan group may enhance lipophilicity, influencing pharmacokinetics, while the piperidine and thiazole moieties could modulate receptor binding .

Properties

IUPAC Name |

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-11-10-25-17(18-11)19-14(23)9-22-6-4-12(5-7-22)15-20-21-16(26-15)13-3-2-8-24-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKXEMBJXMAPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a novel derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. The incorporation of furan and thiazole moieties into the structure suggests potential for significant pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thiadiazole and piperidine components. The synthesis typically employs microwave irradiation to enhance yields and reduce reaction times. The structural formula is as follows:

Biological Activity Overview

-

Antimicrobial Activity :

- Compounds containing 1,3,4-thiadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives with similar structures showed inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 32 to 42 μg/mL compared to standard antibiotics like fluconazole .

- The furan moiety enhances the antimicrobial activity by increasing lipophilicity, which facilitates membrane penetration.

-

Anticancer Properties :

- Thiadiazole derivatives have been investigated for their anticancer potential. For example, compounds similar to the one exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the micromolar range .

- Mechanistic studies suggest that these compounds may induce apoptosis through caspase activation pathways .

- Anti-inflammatory Effects :

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several thiadiazole derivatives, including those similar to our compound. The results showed that these derivatives had potent activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on their effectiveness against E. coli and P. aeruginosa.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 42 | C. albicans |

| Compound C | 30 | E. coli |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that the compound induced significant cell death at concentrations above 10 μM. Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptosis markers such as cleaved caspase-3.

| Concentration (μM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 20 |

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide involves several key steps:

- Formation of Thiadiazole : The initial step typically involves the cyclization of appropriate hydrazines with carboxylic acids or their derivatives under acidic or basic conditions.

- Piperidine Integration : The piperidine ring is introduced through nucleophilic substitution reactions, enhancing the compound's biological activity.

- Final Acetamide Formation : The acetamide group is added to complete the structure, often employing acylation techniques.

This multi-step synthesis can be optimized using microwave-assisted methods to improve yields and reduce reaction times .

Antimicrobial Activity

Research indicates that compounds with thiadiazole and thiazole functionalities possess potent antimicrobial properties. For example:

- Antibacterial Studies : Compounds similar to the target compound have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Studies have highlighted the anticancer potential of thiadiazole derivatives:

- Cell Line Studies : Various derivatives have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms involving apoptosis induction .

Anti-inflammatory Effects

Thiadiazole-containing compounds have also been evaluated for their anti-inflammatory effects:

- In Vivo Models : Animal models have shown that these compounds can significantly reduce inflammation markers, suggesting their potential use in treating chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiadiazole derivatives, including those with furan moieties. The results indicated that these compounds exhibited strong antifungal activity against Candida albicans and Aspergillus niger, with one compound showing an MIC of 25 μg/mL . This highlights the potential for developing new antifungal agents.

Case Study 2: Anticancer Activity

Another investigation focused on a similar class of compounds where a derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and thiadiazole ring are primary sites for nucleophilic attack.

-

Hydrolysis : The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. For example:

$$ \text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{NH}_3 $$

Reaction rates depend on pH and temperature, with optimal yields achieved at 60–80°C in aqueous ethanol. -

Thiadiazole Ring Reactivity : The sulfur and nitrogen atoms in the 1,3,4-thiadiazole ring facilitate nucleophilic substitution. For instance, chlorine substitution at the thiadiazole C-2 position has been reported using Cl<sub>2</sub> gas in dichloromethane/water mixtures .

Oxidation and Reduction Reactions

The furan and thiazole rings are susceptible to redox transformations.

-

Furan Ring Oxidation : Using m-chloroperbenzoic acid (m-CPBA), the furan ring oxidizes to a γ-lactone or maleic anhydride derivative.

-

Thiazole Reduction : Sodium borohydride (NaBH<sub>4</sub>) selectively reduces the thiazole ring’s C=N bond to a thiazolidine derivative under mild conditions.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Furan oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | γ-Lactone derivative | Requires anhydrous conditions | |

| Thiazole reduction | NaBH<sub>4</sub>, EtOH, 0°C | Thiazolidine acetamide | Stereoselective |

Cycloaddition and Cross-Coupling Reactions

The thiadiazole and thiazole moieties participate in cycloadditions and metal-catalyzed couplings.

-

Huigsen Cycloaddition : The thiadiazole’s electron-deficient C=N bonds react with electron-rich dienophiles (e.g., acetylene derivatives) to form fused bicyclic systems .

-

Suzuki Coupling : The brominated thiazole subunit couples with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .

Stability and Degradation Pathways

The compound degrades under harsh conditions:

-

Acidic Hydrolysis : Prolonged exposure to HCl leads to cleavage of the piperidine-thiadiazole bond, forming furan-2-carboxylic acid and 4-methylthiazol-2-amine.

-

Photodegradation : UV irradiation (254 nm) induces radical-mediated decomposition of the thiadiazole ring, detected via HPLC-MS.

Analytical Characterization

Key techniques for monitoring reactions include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Compound A : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

- Key Differences :

- Thiadiazole substituent : 5-ethyl vs. 5-(furan-2-yl).

- Acetamide-linked group : Piperazinyl-fluorophenyl vs. piperidinyl-furan.

- Implications :

- The fluorophenyl group in Compound A may improve metabolic stability due to fluorine’s electronegativity, whereas the furan in the target compound could enhance π-π stacking interactions.

- Ethyl substitution on thiadiazole (Compound A) versus furan (target) may alter steric effects, impacting binding to hydrophobic pockets.

Compound B : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Key Differences :

- Thiadiazole structure : 4,5-dihydro (partially saturated) vs. fully aromatic in the target.

- Substituents : 4-fluorophenyl and acetyl groups vs. furan and piperidine.

- Implications :

- The dihydro-thiadiazole in Compound B may reduce aromaticity, affecting electron distribution and reactivity.

- Fluorophenyl and acetyl groups could confer distinct solubility and target selectivity compared to the target’s furan-thiazole system.

Functional Group Modifications in the Acetamide Chain

Compound C : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

- Key Differences :

- Linkage : Thioether (-S-) vs. methylene (-CH₂-) in the target.

- Terminal group : Thienylpyridazine vs. 4-methylthiazole.

- Implications: The thioether in Compound C may increase susceptibility to oxidative metabolism, reducing half-life compared to the target’s stable methylene bridge.

Anti-Exudative Activity

In comparative studies, such derivatives showed efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target’s piperidine-thiazole system may improve blood-brain barrier penetration relative to triazole analogs.

Pesticidal Activity

Thiadiazole derivatives like tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea) are used as herbicides . While the target compound shares the thiadiazole core, its acetamide-thiazole terminus and lack of urea groups likely redirect its activity away from pesticidal uses toward pharmacological targets.

Physicochemical Properties

The target’s logP value balances solubility and membrane permeability, ideal for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by coupling with piperidine and acetamide moieties. Key steps include:

- Cyclocondensation of furan-2-carboxylic acid derivatives with thiosemicarbazide to form the 1,3,4-thiadiazole core .

- Nucleophilic substitution or amidation reactions to introduce the piperidine and 4-methylthiazole groups .

- Critical Parameters :

- Temperature : Reactions often require precise control (e.g., 80–100°C for thiadiazole formation) .

- Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Catalysts : Sodium hydride or triethylamine accelerates coupling steps .

- Yield Optimization : Use TLC or HPLC to monitor intermediates and adjust stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly for distinguishing thiadiazole (δ 8.1–8.3 ppm) and acetamide (δ 2.1–2.3 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify purity (>95% required for biological assays) .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Q. How do structural modifications in related thiadiazole-acetamide derivatives impact their biological activity profiles?

- Key Findings :

- Thiadiazole Modifications : Substitution at position 5 of the thiadiazole (e.g., aryl vs. alkyl groups) alters antimicrobial potency. For example, furan-2-yl enhances lipophilicity, improving membrane penetration .

- Piperidine Linkage : N-methylation of piperidine reduces metabolic degradation in hepatic microsome assays .

- Methodological Insight : Comparative bioassays (e.g., MIC tests for antimicrobial activity) paired with LogP calculations guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different studies involving this compound?

- Strategies :

- Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Structural Reanalysis : Verify compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out polymorphic or stereochemical discrepancies.

- Dose-Response Analysis : Perform IC50/EC50 comparisons across cell lines (e.g., cancer vs. normal cells) to assess selectivity .

Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase or bacterial dihydrofolate reductase). Focus on hydrogen bonding with thiadiazole sulfur and acetamide carbonyl groups .

- MD Simulations : Conduct 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches are optimal for investigating the metabolic stability and degradation pathways of this compound?

- In Vitro Models :

- Liver Microsomes : Incubate with rat/human microsomes and NADPH, followed by LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at piperidine) .

- pH Stability Studies : Expose the compound to buffers (pH 1–10) and monitor degradation via HPLC. Thiadiazole-acetamides are prone to hydrolysis under alkaline conditions .

- Advanced Techniques :

- Isotope Labeling : Use C-labeled acetamide to track metabolic fate in vivo .

- CYP450 Inhibition Assays : Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.